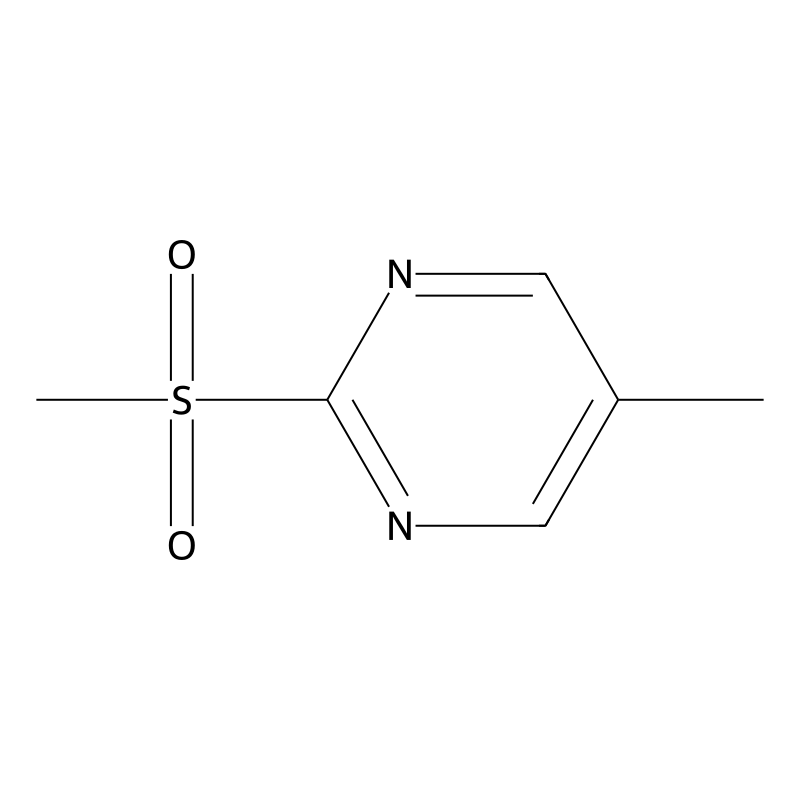5-Methyl-2-(methylsulfonyl)pyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Field
Chemistry
Application
Pyrimidinophanes are macrocycles consisting of pyrimidine moieties bridged to each other with alkyl spacers.
Method
The synthesis of these macrocycles involves the use of pyrimidine chemistry features.
Results
These macrocycles have been of special interest in connection with stacking structures in DNA and photodimerization of pyrimidine nucleobases in DNA by ultraviolet light.
Field
Medicinal Chemistry
Application
Method
Results
The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels.
Field
Biochemistry
Application
Method
The synthesis of these compounds involves the use of indole chemistry features.
Results
These compounds have shown potential in various biological applications.
Field
Agriculture
Field
Polymer Chemistry
Application
Method
The synthesis involves using a novel leaving group, methylsulfonyl activated by pyrimidine.
Results
Field
5-Methyl-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative characterized by a methyl group at the 5-position and a methylsulfonyl group at the 2-position. This compound has the molecular formula C₇H₉N₃O₂S and is known for its role as a building block in the synthesis of more complex molecules. Its structure can be represented as follows:
textN / \ C C // \\ S C \ / C---C \ / N
The reactivity of 5-Methyl-2-(methylsulfonyl)pyrimidine is influenced by its functional groups. Notably, the methylsulfonyl group can participate in nucleophilic substitution reactions. For example, studies have shown that this compound can react with glutathione in a manner that allows for the formation of arylated products . The reaction kinetics are significantly affected by the presence of electron-withdrawing or donating groups at different positions on the pyrimidine ring.
Research indicates that compounds similar to 5-Methyl-2-(methylsulfonyl)pyrimidine exhibit biological activities such as antimicrobial and anticancer properties. The methylsulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to therapeutic applications . Moreover, it has been observed that modifications at the 5-position can impact the biological efficacy of pyrimidine derivatives .
Several synthetic routes have been developed to produce 5-Methyl-2-(methylsulfonyl)pyrimidine:
- Methylation of Pyrimidines: The introduction of the methyl group at the 5-position can be achieved through methylation reactions using reagents like dimethyl sulfate.
- Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions with suitable sulfonyl chlorides under basic conditions.
- Multi-step Synthesis: A more complex synthetic route may involve starting from simpler pyrimidines and employing various coupling and cyclization reactions to build up to the desired structure .
5-Methyl-2-(methylsulfonyl)pyrimidine finds potential applications in:
- Pharmaceutical Development: As a precursor in synthesizing biologically active compounds.
- Agricultural Chemistry: In developing herbicides or fungicides due to its biological activity.
- Material Science: As a building block for polymers or other materials with specific properties.
Studies on interaction mechanisms reveal that 5-Methyl-2-(methylsulfonyl)pyrimidine can form complexes with various biomolecules. For instance, its ability to react with thiols like glutathione suggests potential pathways for detoxification or modification of cellular components . Additionally, research into its reactivity profiles helps understand how structural variations influence interaction rates and selectivity.
Several compounds share structural similarities with 5-Methyl-2-(methylsulfonyl)pyrimidine. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Methylpyrimidine | Contains a methyl group but lacks sulfonyl functionality | Simpler structure; less reactive |
| 4-Methyl-2-(methylsulfonyl)pyrimidine | Methylsulfonyl group at position 4 | Different position affects reactivity |
| 6-Benzyl-5-methylpyrimidin-4(3H)-one | Benzyl substitution adds steric bulk | Potentially different biological activity |
These compounds illustrate how variations in substituents and their positions can lead to differences in reactivity and biological activity, highlighting the uniqueness of 5-Methyl-2-(methylsulfonyl)pyrimidine.








